1-[(1S)-Phenylethyl]piperazine dihydrochloride
Description
Positional Isomerism
Non-chiral Analogues
- 1-(1-Phenylethyl)piperazine :
| Derivative | Aqueous Solubility | Melting Point |
|---|---|---|
| 1-[(1S)-Phenylethyl]piperazine dihydrochloride | 1.8 mg/mL | 245°C |
| 1-(2-Phenylethyl)piperazine dihydrochloride | 3.2 mg/mL | 218°C |
| 1-(1-Phenylethyl)piperazine | 0.4 mg/mL | 127°C |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- δ 7.35–7.28 (m, 5H, aromatic)
- δ 4.12 (q, J = 6.8 Hz, 1H, CH–N)
- δ 3.21–2.94 (m, 8H, piperazine)
- δ 1.52 (d, J = 6.8 Hz, 3H, CH₃)
¹³C NMR (100 MHz, D₂O) :
- δ 139.2 (Cipso)
- δ 128.4–127.1 (aromatic CH)
- δ 58.7 (CH–N)
- δ 49.3–45.8 (piperazine C)
- δ 22.1 (CH₃)
Infrared Spectroscopy (IR)
Key absorption bands:
- 2940 cm⁻¹ (C–H stretch, piperazine)
- 2550 cm⁻¹ (N⁺–H vibration)
- 1492 cm⁻¹ (aromatic C=C)
- 1120 cm⁻¹ (C–N stretch)
Properties
IUPAC Name |
1-[(1S)-1-phenylethyl]piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c1-11(12-5-3-2-4-6-12)14-9-7-13-8-10-14;;/h2-6,11,13H,7-10H2,1H3;2*1H/t11-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRRQHYZHBBNAS-IDMXKUIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70725399 | |
| Record name | 1-[(1S)-1-Phenylethyl]piperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70725399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
685105-96-8 | |
| Record name | 1-[(1S)-1-Phenylethyl]piperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70725399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Reagents
| Reagent | Role | Notes |
|---|---|---|
| Piperazine (anhydrous) | Nucleophile | Typically used in excess |
| (1S)-Phenylethyl chloride | Alkylating agent | Chiral source for stereochemistry |
| Tetrahydrofuran (THF) | Solvent | Anhydrous, inert atmosphere required |
| Sodium hydroxide (NaOH) | pH adjustment | Used for free base extraction |
| Hydrochloric acid (HCl) | Salt formation | To form dihydrochloride salt |
| Magnesium sulfate (MgSO4) | Drying agent | For organic layer drying |
Reaction Conditions and Steps
- Dissolution and Reflux: Anhydrous piperazine (6 mmol) is dissolved in tetrahydrofuran (15 mL) under reflux conditions in an inert atmosphere to prevent moisture interference.
- Alkylation: (1S)-Phenylethyl chloride (1 mmol) is added dropwise to the refluxing piperazine solution. The reaction is allowed to proceed for approximately 4 hours with continuous stirring. The reaction progress is monitored by thin-layer chromatography (TLC).
- Cooling and Filtration: After completion, the mixture is cooled to room temperature and filtered to remove unreacted excess piperazine.
- Extraction: The filtrate is concentrated under reduced pressure and dissolved in basic aqueous solution (NaOH 1 M) to raise pH above 12. The free base is extracted with dichloromethane and ethyl acetate, maintaining the basic pH to ensure efficient extraction.
- Drying and Concentration: The combined organic extracts are dried over magnesium sulfate and concentrated under vacuum.
- Purification: The crude product undergoes silica gel flash column chromatography using a gradient of dichloromethane and methanol with triethylamine to isolate the pure 1-(2-phenylethyl)piperazine free base.
- Salt Formation: The free base is then treated with hydrochloric acid under controlled temperature (0°C) to form the dihydrochloride salt, which precipitates out and is collected by filtration.
Yield and Purity
- The typical yield of this reaction is approximately 72%, depending on reaction scale and purity of starting materials.
- The use of inert atmosphere and anhydrous conditions is critical to minimize side reactions and maximize yield.
- The dihydrochloride salt form enhances stability and facilitates handling and storage.
Alternative and Enhanced Methods
- Microwave-Assisted Synthesis: Microwave irradiation can be employed to accelerate the alkylation reaction, improving yields to 95-96% and reducing side products such as dibenzylated piperazines. This method enhances reaction rates by efficient heat transfer and energy absorption.
- Salt Formation Optimization: The dihydrochloride salt is formed by careful acidification of the free base at low temperature (0°C), which helps in obtaining a pure crystalline product with minimal impurities.
Reaction Scheme Summary
| Step | Description | Conditions | Yield (%) |
|---|---|---|---|
| 1. Dissolution | Piperazine dissolved in THF | Reflux, inert atmosphere | - |
| 2. Alkylation | Addition of (1S)-phenylethyl chloride | Reflux 4 hours | - |
| 3. Filtration | Removal of excess piperazine | Cooling | - |
| 4. Extraction | Basic aqueous extraction of free base | pH > 12, DCM/EtOAc extraction | - |
| 5. Purification | Silica gel chromatography | Gradient DCM:MeOH:Et3N | - |
| 6. Salt formation | Treatment with HCl at 0°C | Precipitation of dihydrochloride salt | 72 (free base), up to 95-96 (microwave-assisted) |
Research Findings and Notes
- The stereochemistry of the phenylethyl chloride precursor is retained throughout the synthesis, ensuring the (1S)-configuration in the final product.
- Side reactions such as over-alkylation (forming dibenzylated piperazines) are minimized by controlling stoichiometry and reaction conditions.
- The dihydrochloride salt form is preferred for its enhanced solubility in aqueous media and improved crystallinity, facilitating analytical characterization and formulation.
- The use of microwave-assisted methods is supported by forensic and synthetic chemistry literature as a means to increase efficiency and reduce impurities in piperazine derivatives synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[(1S)-Phenylethyl]piperazine dihydrochloride can undergo various chemical reactions including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate, leading to the formation of a N-oxide derivative.
Reduction: Reduction reactions, often involving hydrogenation, can yield reduced forms of the compound.
Substitution: The piperazine ring can be substituted at the nitrogen atoms with various electrophiles under suitable conditions.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, hydrogen peroxide.
Reduction Reagents: Hydrogen gas with a palladium catalyst.
Substitution Reagents: Alkyl halides, acyl halides, under basic or acidic conditions.
Major Products Formed
Oxidation Products: N-oxide derivatives.
Reduction Products: Reduced piperazine derivatives.
Substitution Products: Various substituted piperazines depending on the electrophile used.
Scientific Research Applications
Applications in Scientific Research
-
Neuropharmacology
- PEP-HCl has been studied for its effects on various neurotransmitter receptors. It shows significant activity in modulating ion channels, such as voltage-gated calcium and potassium channels, which are crucial for neuronal excitability and neurotransmission.
- Case Study : A study demonstrated that PEP-HCl can enhance the activity of certain potassium channels, leading to implications for treating conditions like epilepsy and other mood disorders.
-
Medicinal Chemistry
- As a pharmaceutical intermediate, PEP-HCl plays a role in the synthesis of novel therapeutic agents. Its piperazine moiety is often used to optimize pharmacokinetic properties in drug development .
- Example : The compound has been utilized in synthesizing drugs that target specific kinases involved in cancer progression, showcasing its versatility as a building block in drug design .
-
Proteomics
- PEP-HCl is employed to enrich and isolate specific proteins from complex biological samples. Its ability to selectively bind to certain protein targets facilitates purification processes essential for proteomic analyses.
- Application : Researchers have successfully used PEP-HCl in mass spectrometry-based proteomics to identify biomarkers for diseases like Alzheimer's.
Safety Profile and Handling
Despite its promising applications, safety studies indicate that PEP-HCl can cause skin irritation and is harmful if ingested. Therefore, appropriate safety measures should be implemented during handling and experimentation.
Mechanism of Action
1-[(1S)-Phenylethyl]piperazine dihydrochloride exerts its effects primarily through interactions with neurotransmitter receptors in the brain. It targets specific receptors, modulating their activity and influencing neurotransmitter release. This interaction can alter neuronal signaling pathways, resulting in therapeutic effects. The exact molecular mechanisms and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Key Structural Insights:
- Substituent Bulk and Polarity : Trimetazidine’s trimethoxybenzyl group enhances lipid solubility and membrane penetration, critical for cardiac tissue targeting . In contrast, hydroxyzine’s bulky benzhydryl group favors H1 receptor binding .
- Chirality: The (1S)-configuration in 1-[(1S)-Phenylethyl]piperazine dihydrochloride may confer stereoselective interactions with chiral biological targets, a feature absent in non-chiral analogs like m-CPP .
Pharmacological and Functional Differences
Mechanism of Action
- Trimetazidine : Inhibits mitochondrial long-chain 3-ketoacyl-CoA thiolase, shifting energy production to glucose oxidation .
- Hydroxyzine : Competitive H1 receptor antagonism, reducing histamine-induced inflammation .
- 1-[(1S)-Phenylethyl]piperazine dihydrochloride: Potential receptor selectivity (e.g., dopamine or serotonin receptors) inferred from structural analogs, though specific targets require further study .
Biological Activity
1-[(1S)-Phenylethyl]piperazine dihydrochloride, commonly referred to as PEP-HCl, is a piperazine derivative that has garnered attention for its unique biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, pharmacological effects, and potential therapeutic applications.
- Molecular Formula : C12H18N2·2HCl
- Molecular Weight : Approximately 263.21 g/mol
- Appearance : White crystalline solid
- Solubility : Soluble in water due to the presence of two hydrochloride groups.
The precise mechanism of action of PEP-HCl remains largely unclear. However, it is believed to interact with various neurotransmitter systems, particularly those involving dopamine and serotonin signaling pathways. This interaction may lead to modulation of ion channels, including voltage-gated calcium and potassium channels, which are critical in cellular excitability and neurotransmission.
Neurotransmitter Interaction
Research indicates that PEP-HCl may influence neurotransmitter systems in the central nervous system (CNS). Its potential effects include:
- Dopaminergic Activity : Possible modulation of dopamine receptors, which could have implications for conditions such as Parkinson's disease or schizophrenia.
- Serotonergic Activity : Interaction with serotonin receptors may suggest potential antidepressant or anxiolytic effects.
Ion Channel Modulation
PEP-HCl has been shown to modulate the activity of various ion channels, which plays a significant role in:
- Neurotransmission : By affecting calcium and potassium channels, PEP-HCl can influence synaptic transmission and neuronal excitability.
- Muscle Contraction : The modulation of these channels may also affect muscle contraction mechanisms.
Toxicity and Safety Profile
Limited toxicity studies indicate that PEP-HCl can cause skin irritation and is harmful if ingested. Therefore, appropriate safety measures should be taken when handling this compound in research settings.
Applications in Research
PEP-HCl serves as a valuable chemical tool in various fields of research:
- Proteomics : It can enrich and isolate specific proteins from complex biological samples, facilitating their purification for further analysis.
- Pharmacology : The compound's interaction profile with neurotransmitter receptors makes it a candidate for studying pharmacodynamics and developing therapeutic agents.
Comparative Analysis with Similar Compounds
The following table compares PEP-HCl with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(2-Methylphenyl)piperazine | C12H18N2 | Substituted phenyl group enhances lipophilicity |
| 1-(4-Chlorophenyl)piperazine | C12H18ClN2 | Chlorine substitution may alter receptor affinity |
| N,N-Diethylpiperazine | C10H22N2 | Lacks aromatic substitution; primarily acts as an anesthetic |
| 1-(3-Trifluoromethylphenyl)piperazine | C12H14F3N2 | Fluorinated group increases metabolic stability |
The distinct phenylethyl substitution in PEP-HCl influences its biological activity and receptor interactions differently than these similar compounds, potentially leading to varied pharmacological effects.
Case Studies and Research Findings
Recent studies highlight the potential therapeutic applications of PEP-HCl:
- Antidepressant Effects : A study indicated that piperazine derivatives could exhibit antidepressant-like effects in animal models, suggesting that PEP-HCl may possess similar properties.
- Neuroprotective Properties : Research has shown that certain piperazine derivatives can protect against neurodegeneration, indicating a possible role for PEP-HCl in neuroprotection .
- Antimicrobial Activity : Although primarily studied for its CNS effects, there is emerging evidence suggesting that piperazine derivatives may have antimicrobial properties, warranting further investigation into PEP-HCl's efficacy against pathogens .
Q & A
Q. What are the standard synthesis protocols for 1-[(1S)-Phenylethyl]piperazine dihydrochloride, and what analytical techniques validate its purity?
The synthesis typically involves multi-step reactions, starting with nucleophilic substitution or condensation of phenylethylamine derivatives with piperazine precursors. For example, analogous piperazine compounds are synthesized via refluxing precursors in ethanol or THF with controlled heating and sonication to ensure homogeneity . Purification often employs reversed-phase chromatography (e.g., acetonitrile/water gradients with 0.1% TFA) . Purity validation requires LC/MS for molecular weight confirmation and NMR (¹H, ¹³C) to verify structural integrity. Melting point analysis and elemental analysis further confirm crystallinity and stoichiometry .
Q. How does the stereochemistry of the (1S)-phenylethyl group influence the compound’s biological interactions?
The (1S)-configuration enhances enantioselective binding to chiral biological targets, such as neurotransmitter receptors. For structurally similar compounds, stereochemistry dictates affinity for serotonin or dopamine receptors, which can be assessed via radioligand binding assays . Comparative studies using (1R)- vs. (1S)-isomers are critical to isolate stereospecific effects .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Use chemical-resistant gloves (JIS T 8116), safety goggles (JIS T 8147), and lab coats to prevent skin/eye contact . Work under fume hoods to avoid inhalation, and store in sealed containers in dry, ventilated areas. In case of spills, neutralize with inert adsorbents and dispose as hazardous waste .
Advanced Questions
Q. How can reaction conditions be optimized to improve the yield of 1-[(1S)-Phenylethyl]piperazine dihydrochloride?
Yield optimization requires balancing temperature, solvent polarity, and reaction time. For example, sonication during intermediate steps (e.g., imidazole coupling) improves reagent mixing and reduces side reactions . Solvent selection (e.g., THF for polar intermediates vs. dichloromethane for extractions) and catalyst screening (e.g., MgSO₄ for drying organic layers) also enhance efficiency. Kinetic studies using HPLC monitoring can identify bottlenecks in multi-step syntheses .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
Discrepancies often arise from pharmacokinetic factors (e.g., metabolic stability) or off-target effects. To address this:
- Perform plasma protein binding assays to assess bioavailability .
- Use knockout animal models to isolate target-specific effects .
- Compare in vitro IC₅₀ values with in vivo dose-response curves, adjusting for hepatic clearance rates .
Q. How can computational modeling predict the compound’s interaction with unexplored biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model binding affinities to receptors like GPCRs or enzymes. For example, piperazine derivatives show affinity for phosphoglycerate dehydrogenase (PHGDH) when thiourea moieties align with catalytic pockets . Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What methodologies distinguish this compound’s mechanism of action from structurally similar analogs?
- Structural analysis : Compare X-ray crystallography or cryo-EM data to identify unique binding poses .
- Functional assays : Measure downstream signaling (e.g., cAMP accumulation for GPCRs) .
- Metabolic profiling : Use LC-HRMS to track metabolite formation in hepatocyte models, identifying stability differences .
Methodological Tables
Q. Table 1. Key Characterization Techniques
| Technique | Application | Example Data from Evidence |
|---|---|---|
| ¹H/¹³C NMR | Confirm stereochemistry and purity | δ 9.71 (br s, 1H), 8.18–8.12 (m, 2H) |
| LC/MS (ESI+) | Molecular weight verification | m/z 328.1597 (M+H⁺) |
| Melting Point | Assess crystallinity and stability | 240°C (decomposition) |
Q. Table 2. Common Contaminants in Synthesis
| Contaminant | Source | Mitigation Strategy |
|---|---|---|
| Unreacted amine | Incomplete coupling | Extended reflux or catalyst use |
| Solvent residues | Improper drying | MgSO₄ treatment + vacuum drying |
| Diastereomers | Poor stereochemical control | Chiral chromatography |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
